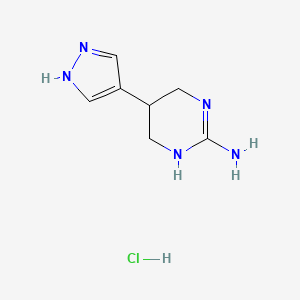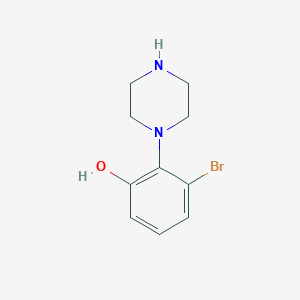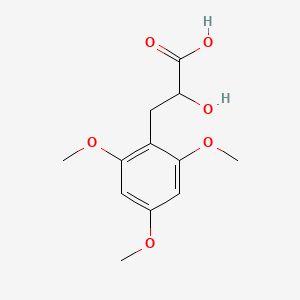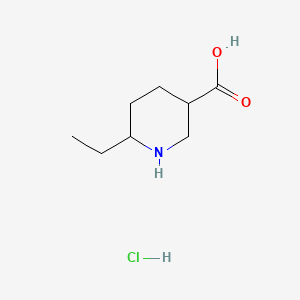![molecular formula C8H15N B13477015 4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)
4,4-Dimethyl-5-azaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-5-azaspiro[2.4]heptane is a heterocyclic compound with a bicyclic structure. It is known for its diverse range of properties and its promising potential in various fields of research and industry. The compound’s unique structure makes it an interesting subject for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-5-azaspiro[2.4]heptane involves several steps. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding azine through the Corey–Chaykovsky reaction. In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9′-fluorene] is produced with a yield of 70% . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-5-azaspiro[2.4]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyloxosulfonium methylide, olefins, and carbene. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the Corey–Chaykovsky reaction produces spiro[cyclopropane-1,9′-fluorene], while the photochemical reaction with carbene yields spiro cyclopropane .
Scientific Research Applications
4,4-Dimethyl-5-azaspiro[2.4]heptane has a wide range of scientific research applications. It is used in chemistry for studying the synthesis and reactivity of heterocyclic compounds. In biology, it is investigated for its potential biological activities, including antifungal, antibacterial, and antiviral properties . In medicine, the compound is explored for its potential as a therapeutic agent. Additionally, it has applications in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4,4-Dimethyl-5-azaspiro[2.4]heptane can be compared with other similar compounds, such as 5-azaspiro[2.4]heptane and 4-azaspiro[2.4]heptane . These compounds share a similar spirocyclic structure but differ in their substituents and specific properties. The presence of the 4,4-dimethyl group in this compound makes it unique and imparts distinct chemical and biological properties.
Conclusion
4,4-Dimethyl-5-azaspiro[24]heptane is a fascinating compound with a wide range of applications in scientific research Its unique structure and diverse properties make it a valuable subject for studies in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
4,4-dimethyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)8(3-4-8)5-6-9-7/h9H,3-6H2,1-2H3 |
InChI Key |
FOKAKFATPGTCQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC2)CCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)


![4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid](/img/structure/B13476974.png)
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)


![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)

![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)

![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)
